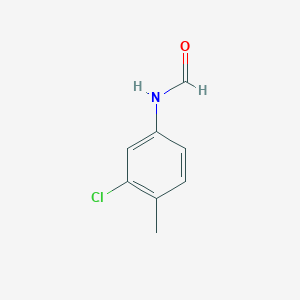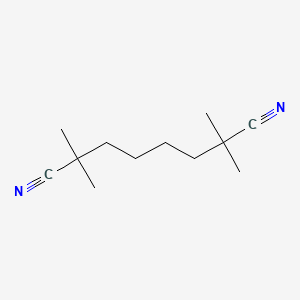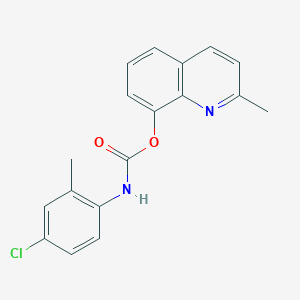
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid is an organic compound that features a benzodioxole ring attached to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous catalyst. This method offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The reaction is typically conducted at elevated temperatures (around 100°C) and can achieve high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, compounds containing the benzodioxole moiety have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . This leads to cell cycle arrest and programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 5-(1,3-Benzodioxol-5-yl)pentanoic acid
- 2-(6-benzoylbenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its benzodioxole ring provides a stable aromatic system, while the 2-oxopropanoic acid moiety offers versatility in chemical transformations. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
884-18-4 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8O5/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4H,3,5H2,(H,12,13) |
Clé InChI |
AKMUYFNCIDWIQH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)







![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)

